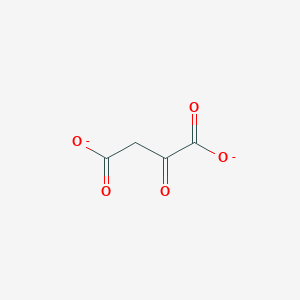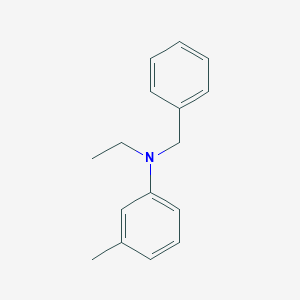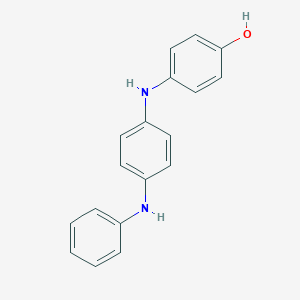
p-(p-Anilinoanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(p-Anilinoanilino)phenol, commonly known as DAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPA is a dye molecule that belongs to the family of azo dyes, which are widely used in the textile industry. However, recent studies have shown that DAPA has a wide range of properties that make it useful in other areas, such as biomedical research.
Mécanisme D'action
The mechanism of action of DAPA is not fully understood. However, it is believed that the molecule interacts with biological molecules such as proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This interaction leads to a change in the fluorescence properties of DAPA, which can be used to detect and quantify the presence of biomolecules in a sample.
Biochemical and Physiological Effects:
DAPA has been shown to have a low toxicity profile and does not have any significant adverse effects on biological systems. It has been used in various in vitro and in vivo studies to investigate the physiological effects of different compounds on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
DAPA has several advantages over other fluorescent probes, such as its high quantum yield, stability, and ease of conjugation to biomolecules. However, it also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for research on DAPA. One area of research is the development of new conjugation methods to improve its specificity and sensitivity in imaging applications. Another area of research is the investigation of its potential applications in drug delivery and therapeutic interventions.
Conclusion:
In conclusion, DAPA is a promising molecule with a wide range of applications in biomedical research. Its unique properties make it an ideal candidate for imaging and detection applications. Further research is needed to fully understand its mechanism of action and to develop new methods for its conjugation and application in biological systems.
Méthodes De Synthèse
The synthesis of DAPA involves the reaction between p-phenylenediamine and p-nitrophenol in the presence of a reducing agent. The reaction leads to the formation of an azo compound, which is then reduced to DAPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DAPA has been extensively studied for its potential applications in biomedical research. One of the most significant areas of research is its use as a fluorescent probe for imaging biological samples. DAPA has a high quantum yield and can be easily conjugated to biomolecules, making it an ideal candidate for imaging applications.
Propriétés
Numéro CAS |
101-74-6 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
4-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H |
Clé InChI |
JWKZWDVKRDSMLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
Autres numéros CAS |
101-74-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



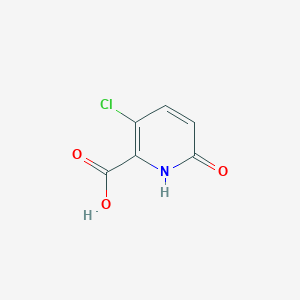
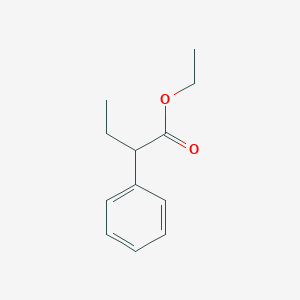

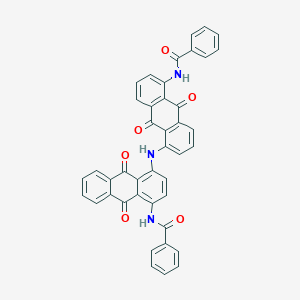
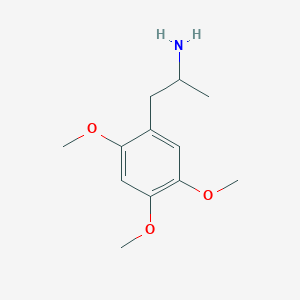

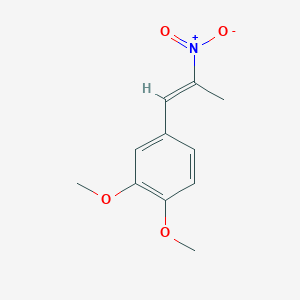
![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
